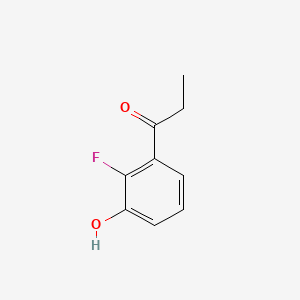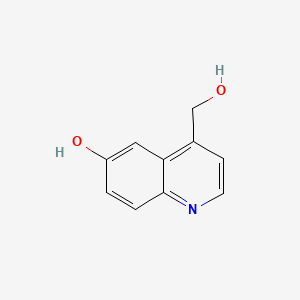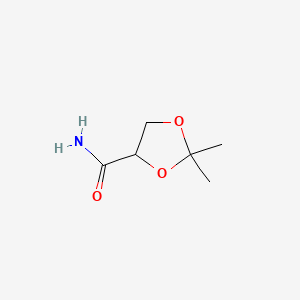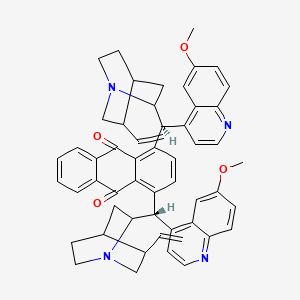
3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring, a butanoic acid chain, and an ethoxy group attached to an oxo group. It is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) include:
- 3-Cyclopentene-1-butanoic acid
- 4-Ethoxy-2-oxo-cyclopentene
- 3-Cyclopentene-1-butanoic acid, 4-ethoxy-2-oxo- derivatives
Uniqueness
What sets 3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
173413-41-7 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.245 |
IUPAC-Name |
4-(4-ethoxy-2-oxocyclopent-3-en-1-yl)butanoic acid |
InChI |
InChI=1S/C11H16O4/c1-2-15-9-6-8(10(12)7-9)4-3-5-11(13)14/h7-8H,2-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
WNKPYXXVPGVGMK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(C1)CCCC(=O)O |
Synonyme |
3-Cyclopentene-1-butanoicacid,4-ethoxy-2-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


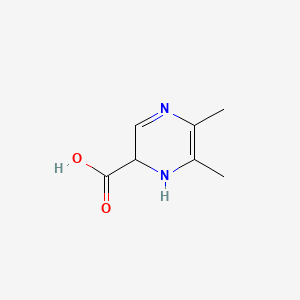

![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)
![[1,1-Biphenyl]-2,5-diol,4-ethoxy-](/img/structure/B575490.png)
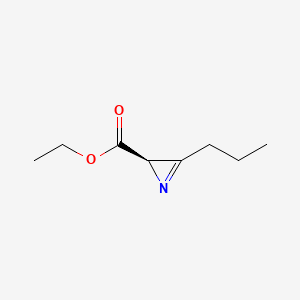
![tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B575493.png)
